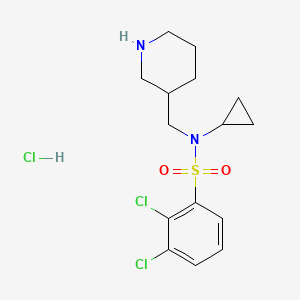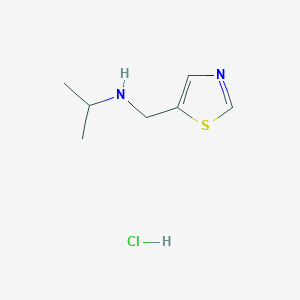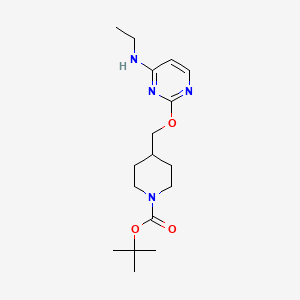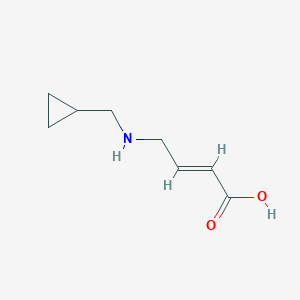
2-Formyl-4-methylphenylboronic acid pinacol ester
描述
2-Formyl-4-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester. This compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
作用机制
Target of Action
The primary targets of 2-Formyl-4-methylphenylboronic acid pinacol ester are organic synthesis reactions, particularly those involving carbon-carbon bond formation . The compound is a boronic ester, a class of compounds known for their stability and reactivity in various organic reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is crucial in the formation of new carbon-carbon bonds in organic synthesis .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide under the action of a palladium catalyst .
Pharmacokinetics
Their susceptibility to hydrolysis, especially at physiological ph, should be considered when evaluating their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For instance, it has been used in the synthesis of various bioactive compounds and pharmaceuticals .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of boronic esters increases at physiological pH . Therefore, these factors should be carefully controlled during the compound’s use in organic synthesis.
生化分析
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to an electrophilic organic group and the transmetalation of a nucleophilic organic group from boron to palladium .
Molecular Mechanism
The molecular mechanism of 2-Formyl-4-methylphenylboronic acid pinacol ester involves its participation in the Suzuki–Miyaura coupling . In this reaction, the compound acts as a nucleophile, transferring its organic group from boron to palladium .
Temporal Effects in Laboratory Settings
The compound is generally stable, making it suitable for use in long-term laboratory studies
Metabolic Pathways
The compound is involved in the Suzuki–Miyaura coupling, a key metabolic pathway in organic synthesis . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in the metabolism of organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-methylphenylboronic acid pinacol ester typically involves the following steps:
Borylation: The starting material, 2-Formyl-4-methylphenylboronic acid, is reacted with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.
Purification: The crude product is purified by column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Automated Purification Systems: These systems are employed to handle large volumes and ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Formyl-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source like diphenyl phosphate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Protodeboronation: Thiol catalysts and diphenyl phosphate as the proton source.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic ester group.
科学研究应用
2-Formyl-4-methylphenylboronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the formyl and methyl groups.
4-Formylphenylboronic Acid Pinacol Ester: Similar but lacks the methyl group.
Uniqueness
2-Formyl-4-methylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of both formyl and methyl groups allows for more versatile applications in organic synthesis compared to its simpler analogs .
属性
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPOYQRFEVWRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3238974.png)






